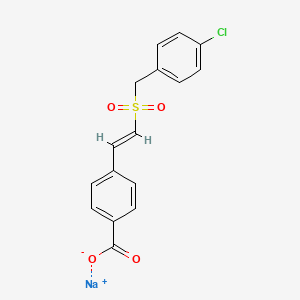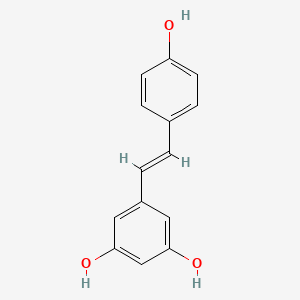
CCT128930
概述
描述
CCT128930 是一种新型的丝氨酸-苏氨酸激酶 AKT 的 ATP 竞争性抑制剂,也称为蛋白激酶 B。该化合物是使用片段和基于结构的方法发现的,是一种有效的吡咯并嘧啶化合物。 它对 AKT 具有高选择性,优于蛋白激酶 A (PKA),通过靶向单个氨基酸差异 。 AKT 在癌症中经常发生失调,使其成为抗癌药物开发的有吸引力的靶点 .
科学研究应用
体内
In vivo studies of 4-CBP have focused on its ability to modulate a number of biological processes, including inflammation, cancer, and neurological disorders. For example, 4-CBP has been shown to reduce inflammation in a mouse model of colitis. It has also been shown to reduce the growth of tumor cells in a mouse model of lung cancer. Additionally, 4-CBP has been shown to reduce the symptoms of neurological disorders, such as Parkinson’s disease, in a mouse model.
体外
In vitro studies of 4-CBP have focused on its ability to modulate a number of biological processes, including cell proliferation, apoptosis, and cell migration. For example, 4-CBP has been shown to reduce the proliferation of cancer cells in a cell culture model. It has also been shown to induce apoptosis in a cell culture model. Additionally, 4-CBP has been shown to reduce the migration of cancer cells in a cell culture model.
作用机制
CCT128930 通过选择性抑制 AKT 发挥其作用。它与 AKT 的 ATP 结合位点结合,阻止其活化并随后磷酸化下游底物。 这种抑制会导致磷脂酰肌醇 3-激酶 (PI3K)-AKT-雷帕霉素哺乳动物靶标 (mTOR) 信号通路阻断,导致细胞存活、增殖和生长减少 。 该化合物在各种人类肿瘤异种移植中显示出显着的抗肿瘤活性 .
生物活性
4-CBP has been shown to have a number of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has also been shown to have anti-angiogenic and anti-metastatic activities. Additionally, 4-CBP has been shown to have anti-oxidant and anti-apoptotic activities.
Biochemical and Physiological Effects
4-CBP has been shown to modulate a number of biochemical and physiological processes, including cell proliferation, apoptosis, and cell migration. Additionally, 4-CBP has been shown to modulate the activity of certain enzymes, such as caspases and kinases, which are involved in a variety of biological processes. It has also been shown to interact with certain receptors, such as the estrogen receptor, which may explain its ability to modulate certain biological processes.
实验室实验的优点和局限性
The use of 4-CBP in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has been shown to modulate a number of biological processes. However, there are some limitations to the use of 4-CBP in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 4-CBP is not fully understood, which can limit its use in certain experiments.
未来方向
The potential applications of 4-CBP are vast. Future research should focus on further elucidating the mechanism of action of 4-CBP, as well as its potential use in the development of novel therapeutic agents for the treatment of a variety of diseases. Additionally, further research should be conducted to determine the potential use of 4-CBP in the development of drug delivery systems. Furthermore, further research should be conducted to determine the potential use of 4-CBP in the development of novel imaging agents. Finally, further research should be conducted to determine the potential use of 4-CBP in the development of novel drug-targeting strategies.
生化分析
Biochemical Properties
CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . It interacts with the AKT2 enzyme, showing a high degree of selectivity (IC50= 6 nM for AKT2) over other kinases such as PKA (IC50= 168 nM) and p70S6K (IC50= 120 nM) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27 and p53 . At higher doses, this compound triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to a vanilloid-like (VL) site, stabilizing the TRPM7 channel in the closed non-conducting state . This binding is accompanied by displacement of a lipid that resides in the VL site in the apo condition .
Temporal Effects in Laboratory Settings
This compound also blocks the phosphorylation of several downstream AKT biomarkers in U87MG tumor xenografts, indicating AKT inhibition in vivo . Antitumor activity was observed with this compound in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .
Dosage Effects in Animal Models
In animal models, treatment of HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts with this compound (40 mg/kg twice a day dosing × 5 of 7 days) had a profound antitumor effect with complete growth arrest .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network .
Transport and Distribution
Pharmacokinetic studies established that potentially active concentrations of this compound could be achieved in human tumor xenografts . The PK parameters evaluated in blood water by conventional methods differ significantly to those from the blood spot experiments .
准备方法
合成路线和反应条件
CCT128930 是使用片段和基于结构的方法合成的。具体的合成路线和反应条件在公开文献中没有详细介绍。 它涉及形成吡咯并嘧啶核心结构,这是药物化学中常见的支架 .
工业生产方法
在可获得的文献中没有明确记录 this compound 的工业生产方法。 通常,此类化合物的生产涉及大规模有机合成技术、纯化过程和严格的质量控制措施,以确保高纯度和一致性 .
化学反应分析
反应类型
CCT128930 会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
常用试剂和条件
这些反应中常用的试剂和条件包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如氢化锂铝或硼氢化钠。
取代试剂: 例如卤素或亲核试剂.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原衍生物 .
相似化合物的比较
CCT128930 与其他类似的 AKT 抑制剂进行比较,例如:
GDC-0068: AKT1 的另一种 ATP 竞争性抑制剂。
MK-2206: AKT 的变构抑制剂。
培利福新: 一种抑制 AKT 活化的烷基磷脂.
独特性
This compound 的独特之处在于它对 AKT 具有高选择性,优于 PKA,这是通过靶向单个氨基酸差异实现的。 它还表现出有效的抗增殖活性,并已被用于开发用于临床试验的新型生物标记物检测 .
类似化合物列表
- GDC-0068
- MK-2206
- 培利福新
- 三环胞苷
- 依帕他西替
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDZIGAXXNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590818 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885499-61-6 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

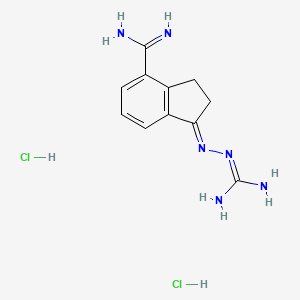

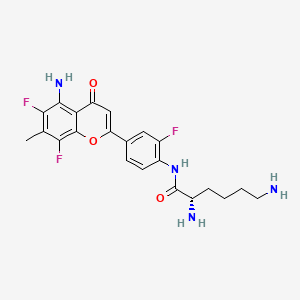


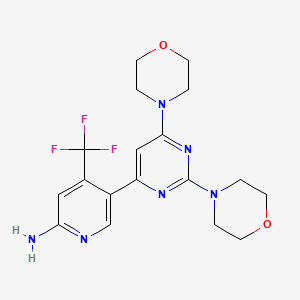
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)
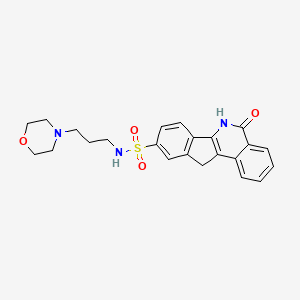
![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)


